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Compound of Interest

Compound Name: Vixotrigine Hydrochloride

CAS No.: 934240-31-0

Cat. No.: B1678832

Get Quote

Executive Summary
Vixotrigine hydrochloride (BIIB074, CNV1014802) represents a paradigm shift in sodium

channel pharmacology.[1] Unlike traditional pore blockers that indiscriminately inhibit NaV

channels (leading to narrow therapeutic indices), Vixotrigine utilizes state-dependent inhibition.

[1] It preferentially binds to the inactivated state of the channel, a conformation enriched during

the high-frequency firing typical of neuropathic pain, while sparing the resting state required for

normal physiological conduction.[1]

This guide provides a rigorous technical framework for characterizing Vixotrigine in vitro. We

move beyond generic assays to specific, causality-driven protocols designed to validate this

functional selectivity.[1]

Mechanistic Profiling: The State-Dependent Block
To characterize Vixotrigine, one must understand that its potency is not a static constant (

) but a dynamic variable dependent on the membrane potential (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1678832#bc-rfq
https://www.benchchem.com/product/b1678832/docs?utm_src=pdf-body#in-vitro-characterization-of-vixotrigine-hydrochloride-a-mechanistic-profiling-guide
https://en.wikipedia.org/wiki/Vixotrigine
https://en.wikipedia.org/wiki/Vixotrigine
https://en.wikipedia.org/wiki/Vixotrigine
https://en.wikipedia.org/wiki/Vixotrigine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678832?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


).[1] The core objective of your assay design is to quantify the shift in potency between Resting
(

) and Inactivated (

) states.[1]

The Gating Cycle & Binding Kinetics
Vixotrigine exhibits a "stabilizing" mechanism.[1] It binds with low affinity to Closed (Resting)

channels but high affinity to Inactivated channels, effectively "locking" them in a non-conductive

state and prolonging the refractory period.[1]
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Figure 1: The kinetic trap mechanism.[1] Vixotrigine exploits the fast inactivation transition to

trap the channel, preventing repetitive firing.

Electrophysiological Characterization (Automated
Patch-Clamp)
Critical Directive: Do not rely on a single
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value. You must generate a Voltage-Dependent Potency Ratio.[1]

Experimental Setup
Platform: QPatch or Patchliner (High-throughput automated patch-clamp) is recommended

over manual rigs for consistency in solution exchange.[1]

Cell Line: HEK293 stably expressing hNaV1.7 (or relevant subtype).[1]

Internal Solution: CsF-based (blocks K+ channels, improves seal stability).

Seal Quality: Require

to minimize leak current artifacts which can mask state-dependent shifts.

Protocol A: Voltage-Dependence (The "Shift" Assay)
This protocol separates the resting state block from the inactivated state block.[1]

Parameter
Condition 1:
Resting State
(Tonic Block)

Condition 2:
Inactivated State

Rationale

Holding Potential (

)
-120 mV -60 mV to -70 mV

-120 mV forces >99%

channels to Closed

state.[1] -60 mV

forces ~50% to

Inactivated state.[1]

Test Pulse 0 mV (20 ms) 0 mV (20 ms)

Elicits peak current to

measure availability.

[1][2]

Drug Exposure 5 minutes 5 minutes
Allows equilibrium

binding.[1]

Expected > 100 µM 1.7 - 5.1 µM

A shift of >20-fold

confirms state

dependence.[1]
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Protocol B: Use-Dependence (Frequency Assay)
Pain signals are characterized by high-frequency bursts (10-100 Hz).[1] Vixotrigine should

show minimal block at the 1st pulse and maximal block by the 20th pulse.[1]

Step-by-Step Workflow:

Baseline: Establish stable current at

mV.

Train Generation: Apply a train of 25 depolarizing pulses to 0 mV at 10 Hz.

Measurement: Compare Peak Current of Pulse 1 (

) vs. Pulse 25 (

).

Analysis: Calculate the Use-Dependent Block (UDB) %:

Target Metric: Vixotrigine should exhibit >40% UDB at 10 Hz (at

).[1]

Safety & Selectivity Profiling
While Vixotrigine is often discussed in the context of NaV1.7, it is a broad-spectrum blocker.[1]

[2][3][4] Its safety comes from state-dependence, not subtype selectivity.[1]

NaV Subtype Selectivity Panel
Run the "Inactivated State" protocol (Protocol A, Condition 2) across the following panel.
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Target Tissue Relevance
Vixotrigine

(Approx.)[1][2][4][5]
Note

hNaV1.7
Peripheral

Nociceptors
~2 - 5 µM

Primary efficacy

target.[1]

hNaV1.1
CNS (Inhibitory

Interneurons)
~2 - 5 µM

Potential CNS side

effects if BBB

permeable.[1]

hNaV1.5 Cardiac Muscle ~2 - 5 µM Critical Safety Marker.

hNaV1.8 DRG Nociceptors ~2 - 5 µM
Contributes to

efficacy.[1]

Interpretation: Notice the lack of selectivity. The safety margin for NaV1.5 (Cardiac) relies on

the fact that cardiac tissue beats at low frequency (~1-2 Hz) compared to pain fibers, and

possesses a more hyperpolarized resting potential, reducing Vixotrigine binding in vivo.[1]

hERG Safety Assay
Vixotrigine (Compound 16) was optimized to minimize hERG liability compared to early

analogs.[1]

Method: Whole-cell patch clamp on hERG-CHO cells.[1]

Protocol: Depolarize to +20 mV for 2s, repolarize to -50 mV (tail current).

Benchmark:

(

).[1]

Safety Margin: With a therapeutic

often < 1 µM, this provides a >10-fold safety window, but it must be monitored.[1]

ADME & Physicochemical Properties
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For an in vitro guide, understanding the compound's behavior in solution is vital for assay

validity.[1]

Solubility & Stability[1]
Classification: BCS Class I (High Solubility, High Permeability).[1][3][6]

Solubility (HCl Salt): 16.3 mg/mL in water.[1][3][6]

Implication: No special solvent carriers (like DMSO > 0.1%) are needed that might perturb

membrane integrity in patch-clamp assays.[1]

Metabolic Stability (Liver Microsomes)
CYP Inhibition: Vixotrigine shows low potential for CYP-mediated drug interactions.[1]

CYP1A2

: 13 µM[1][6]

CYP2C9, 2D6, 3A4

: > 100 µM[1][6]

Primary Clearance: Glucuronidation via UGTs.[1]

Assay Note: When running metabolic stability assays, ensure inclusion of UDPGA co-factors

to capture UGT activity, otherwise clearance will be underestimated.

Integrated Screening Workflow
The following workflow summarizes the logical progression of experiments to validate a

Vixotrigine batch.
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Figure 2: The sequential characterization cascade ensures resource efficiency by verifying

mechanism before safety.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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